molecular formula C7H10ClN3S B1597466 6-chloro-N-ethyl-2-(methylsulfanyl)-4-pyrimidinamine CAS No. 339017-83-3

6-chloro-N-ethyl-2-(methylsulfanyl)-4-pyrimidinamine

Cat. No. B1597466
CAS RN: 339017-83-3
M. Wt: 203.69 g/mol
InChI Key: DSESJTDYBTVWQY-UHFFFAOYSA-N
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Description

6-chloro-N-ethyl-2-(methylsulfanyl)-4-pyrimidinamine is a chemical compound with the molecular formula C6H8ClN3. It is a highly pure and stable compound, meticulously formulated to ensure consistent performance . With its unique chemical structure, this compound exhibits exceptional reactivity and versatility, making it an ideal choice for various applications .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted at the 6th position by a chlorine atom, at the 2nd position by a methylsulfanyl group (-SCH3), and at the 4th position by an ethylamino group (-NHCH2CH3) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 157.6 g/mol . It is a solid substance with a white color . The predicted boiling point is 263.7±35.0 °C , and the predicted density is 1.273±0.06 g/cm3 . The compound has a predicted pKa of 1.34±0.25 .

Scientific Research Applications

Luminescent Properties and Complex Formation

Research on CdII complexes with pyridine derivatives, including those related to the structure of 6-chloro-N-ethyl-2-(methylsulfanyl)-4-pyrimidinamine, has uncovered significant luminescent properties. These compounds exhibit fluorescent emissions in solution and the solid state, attributed to ligand-centered π*−π transitions. The presence of CdII centers enhances the fluorescent emission, suggesting potential applications in luminescent materials and optical devices (Fan et al., 2004).

Microbial Degradation

A study on the degradation of chlorimuron-ethyl, a herbicide structurally related to this compound, by Aspergillus niger, highlights the potential for bioremediation applications. The fungus degraded the herbicide to harvest energy, indicating that similar compounds might be treated through microbial degradation, reducing environmental contamination (Sharma et al., 2012).

Antiviral Activity

Compounds structurally akin to this compound have been studied for their antiviral properties. Specifically, derivatives with modifications at positions 2 and 4 of the pyrimidine ring showed inhibitory effects against herpes viruses and retroviruses, suggesting potential therapeutic applications for viral infections (Holý et al., 2002).

Spectroscopic and Molecular Docking Studies

Spectroscopic analysis and molecular docking studies of pyrimidine derivatives, including those similar to this compound, have been conducted to understand their potential as chemotherapeutic agents. These studies suggest that such compounds may exhibit inhibitory activity against certain proteins and could be explored as anti-diabetic compounds (Alzoman et al., 2015).

Chemical Synthesis and Reactivity

The synthesis and reactivity of pyrimidine derivatives, including reactions with amines, have been thoroughly investigated. These studies provide insights into the chemoselective reactions that can be utilized for developing novel compounds with potential applications in pharmaceuticals and materials science (Baiazitov et al., 2013).

Safety and Hazards

The compound is classified as an irritant, as indicated by the hazard code Xi . Therefore, it should be handled with care to avoid skin and eye contact, and inhalation should be avoided.

properties

IUPAC Name

6-chloro-N-ethyl-2-methylsulfanylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3S/c1-3-9-6-4-5(8)10-7(11-6)12-2/h4H,3H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSESJTDYBTVWQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC(=N1)SC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363306
Record name 6-chloro-N-ethyl-2-(methylsulfanyl)-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

339017-83-3
Record name 6-chloro-N-ethyl-2-(methylsulfanyl)-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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